5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Overview
Description
The compound “5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol” likely belongs to the class of organosilicon compounds. These compounds are often used in organic synthesis due to their stability and reactivity .
Synthesis Analysis
The synthesis of organosilicon compounds often involves reactions between silanes and alcohols or benzyl halides . For example, bis(trimethylsilyl)amino thiophosphorane reacts with alcohols to form compounds with a distorted tetrahedral environment around the central atom .Molecular Structure Analysis
Molecular structures of compounds similar to “5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol” feature complex arrangements, often with stereocenters and distorted geometries .Chemical Reactions Analysis
Chemical reactions involving organosilicon compounds can include photochemical heterolysis, where photolysis of similar compounds in alcoholic solvents produces solvent-incorporated adducts .Physical And Chemical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of organosilicon compounds are influenced by their molecular structure. The chemical properties, including reactivity with other compounds and stability, are crucial for understanding the behavior of organosilicon compounds.Scientific Research Applications
Isomerization and Synthesis Reactions
The compound has been utilized in isomerization reactions, particularly in the study of olefin isomerization using RuClH(CO)(PPh3)3. In a specific experiment, the compound underwent double-bond migration when refluxed with the ruthenium catalyst, showcasing its utility in synthesizing various conjugated and deconjugated organic structures, which are valuable in synthetic organic chemistry (Wakamatsu et al., 2000).
Hydroxyl Group Protection
It also finds applications in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. This method combines stability under varied conditions with susceptibility to easy removal by specific agents, proving useful in hydroxyl-protecting applications and in the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972).
Ligand Synthesis for Asymmetric Catalysis
The compound is involved in the synthesis of rigid P-chiral phosphine ligands, which have been used with rhodium complexes for the asymmetric hydrogenation of functionalized alkenes. This application is significant in the efficient preparation of chiral pharmaceutical ingredients (T. Imamoto et al., 2012).
Metabolite Analysis
In clinical chemistry, derivatives of the compound have been used for the capillary gas-chromatographic profiling method for determining major catecholamine metabolites and estimating serotonin metabolites in urine, aiding in the diagnosis and follow-up of patients with functional tumors and other conditions (F. Muskiet et al., 1981).
Synthesis of Cryptophycin-24 (Arenastatin A)
The compound has been a key intermediate in the total synthesis of cryptophycin-24 (Arenastatin A), a compound amenable to structural modifications, which holds potential in the development of new therapeutic agents (M. Eggen et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-21-15-19(17-25)14-20(16-21)18-26/h4-16,25-26H,17-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGCKICZDBMMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659769 | |
Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | |
CAS RN |
482627-84-9 | |
Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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